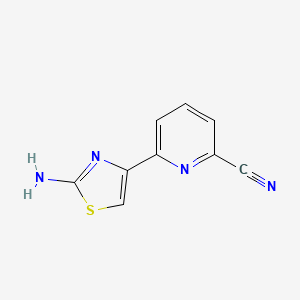

2-Amino-4-(6'-cyano-2'-pyridyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N4S |

|---|---|

Molecular Weight |

202.24 g/mol |

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C9H6N4S/c10-4-6-2-1-3-7(12-6)8-5-14-9(11)13-8/h1-3,5H,(H2,11,13) |

InChI Key |

FGYXJWZIZGCRRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CSC(=N2)N)C#N |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 2 Amino 4 6 Cyano 2 Pyridyl Thiazole

Reactivity at the Amino Group (Position 2 of the Thiazole (B1198619) Ring)

The 2-amino group is a primary nucleophilic center in the molecule, readily participating in reactions with various electrophiles.

The nitrogen atom of the 2-amino group can be functionalized through alkylation and acylation.

N-Acylation: The 2-amino group readily undergoes acylation with acyl halides, anhydrides, and carboxylic acids to form the corresponding amides. nih.govmdpi.com For instance, reactions with reagents like acetic anhydride, benzoyl chloride, or furoyl chloride yield the respective N-acetyl, N-benzoyl, and N-furoyl derivatives. nih.gov In some cases, direct acylation of 2-aminothiazoles can lead to complex reaction mixtures or the formation of bis-acylated products. nih.gov To achieve cleaner reactions and higher yields of mono-acylated products, a common strategy involves the use of a Boc (tert-butoxycarbonyl) protecting group. The 2-amino group is first protected, then acylated, followed by a mild deprotection step to yield the desired N-acylated thiazole. nih.gov EDCI-mediated coupling is another effective method for forming amides from carboxylic acids. nih.gov The introduction of an acyl chain, such as a propanamido function, has been shown in related structures to be a key modification in medicinal chemistry research. nih.gov

N-Alkylation: While less common than acylation, N-alkylation of the 2-amino group can be achieved. In related heterocyclic systems like 2-aminopyridopyrimidines, reactions with alkyl bromides have been successfully employed to synthesize N-alkyl derivatives. nih.gov These reactions typically proceed via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide.

The primary amino group of 2-Amino-4-(6'-cyano-2'-pyridyl)thiazole can condense with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.comjocpr.com This reaction typically involves acid catalysis and the removal of water. jocpr.com

The formation of these azomethine (-N=CH-) linkages is a versatile method for extending the molecular framework. mdpi.com For example, refluxing 2-aminothiazole (B372263) derivatives with various aromatic aldehydes in ethanol (B145695) leads to the corresponding 2-arylideneamino-thiazoles. nih.gov The resulting Schiff bases are not only important synthetic intermediates but also serve as ligands for the formation of metal complexes. researchgate.netresearchgate.net The imino nitrogen and the thiazole ring nitrogen can act as coordination sites for metal ions like Cu(II), Ni(II), and Co(II). researchgate.net

Table 1: Examples of Reagents for Functionalization at the 2-Amino Group

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| N-Acylation | Acetic Anhydride | Acetyl (-COCH₃) |

| N-Acylation | Benzoyl Chloride | Benzoyl (-COC₆H₅) |

| N-Alkylation | Methyl Iodide | Methyl (-CH₃) |

Electrophilic and Nucleophilic Transformations on the Thiazole Ring (Position 5)

The thiazole ring itself can undergo substitution reactions, with the C-5 position being the most reactive site for electrophilic attack.

The C-5 position of the 2-aminothiazole ring is activated towards electrophilic substitution. One of the key reactions at this site is azo coupling. This occurs when the thiazole is treated with a diazonium salt, typically prepared from an aromatic amine and sodium nitrite (B80452) in an acidic medium. The electrophilic diazonium ion attacks the electron-rich C-5 position to form a highly colored azo compound. nih.gov The resulting arylazo-substituted thiazoles are themselves useful scaffolds for further chemical modifications. nih.gov

In general, for 5-membered aromatic heterocycles like thiazole, electrophilic aromatic substitution preferentially occurs at the position adjacent to the heteroatom (C2). youtube.com However, since the C-2 and C-4 positions in the target molecule are already substituted, the next most favorable site for electrophilic attack is the C-5 position. youtube.com

Examples of such reactions on related 2-aminothiazole systems include:

Halogenation: Bromination of 2-acylaminothiazole derivatives has been shown to occur at the C-5 position when conducted under acidic conditions with molecular bromine. nih.gov

Nitration and Sulfonation: While less common, nitration and sulfonation are also potential electrophilic substitution reactions that would be expected to occur at the C-5 position.

Transformations of the 6'-Cyano-2'-Pyridyl Moiety

The 6'-cyano-2'-pyridyl portion of the molecule offers additional opportunities for functionalization, primarily centered on the reactivity of the cyano group and the pyridine (B92270) ring itself. The cyano group at the 2-position activates the pyridine ring and serves as a versatile synthetic handle.

Reactions of the Cyano Group: The nitrile (cyano) group can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Reduction of the cyano group can yield a primary amine (aminomethyl group). Furthermore, the cyano group can react with organometallic reagents or other nucleophiles. For example, 2-cyanopyridine (B140075) derivatives have been shown to react with N-terminal cysteine residues in peptides to form thiazoline (B8809763) rings under mild aqueous conditions. nih.govrsc.org

Reactions on the Pyridine Ring: The pyridine ring is generally electron-deficient and less susceptible to electrophilic substitution than benzene. However, the presence of the activating amino-thiazole substituent and the deactivating cyano group creates a complex reactivity profile. Nucleophilic aromatic substitution is a more common reaction for pyridines, especially when activated by electron-withdrawing groups like the cyano group.

Table 2: Potential Transformations of the 6'-Cyano Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Hydrolysis (complete) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (partial) | H₂O₂, base | Amide (-CONH₂) |

Reactions of the Nitrile Group (e.g., Hydrolysis, Amination, Cycloaddition)

The cyano group (C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, including carbonyls, amines, and heterocyclic systems. researchgate.net Its carbon atom is at a high oxidation state (+3), comparable to that of a carboxylic acid. lumenlearning.com

Hydrolysis: One of the most fundamental reactions of nitriles is their hydrolysis to either amides or carboxylic acids. lumenlearning.comlibretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org The reaction proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. libretexts.orgebsco.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.comlibretexts.orgyoutube.com For this compound, acidic hydrolysis would lead to the formation of 2-Amino-4-(6'-carboxy-2'-pyridyl)thiazole. libretexts.org

Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org This would yield the corresponding carboxylate salt, which upon acidification would provide the free carboxylic acid. libretexts.org Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide, 2-Amino-4-(6'-carbamoyl-2'-pyridyl)thiazole. youtube.com

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Primary Product | Secondary Product |

| Acidic | Dilute H₂SO₄ or HCl, H₂O, Reflux | Carboxylic Acid | Ammonium Salt |

| Basic | NaOH or KOH, H₂O, Reflux | Carboxylate Salt | Ammonia (B1221849) |

| Controlled | H₂O₂, base or careful acid hydrolysis | Amide | - |

This table presents generalized conditions for nitrile hydrolysis. Specific outcomes for this compound would follow these principles.

Amination (Reduction): The nitrile group can be reduced to a primary amine, a process also known as reductive amination. This transformation is crucial for introducing a flexible aminomethyl linker. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. ebsco.com More modern and selective methods utilize reagents like diisopropylaminoborane (B2863991) or ammonia borane. organic-chemistry.org The reduction of this compound would yield 2-Amino-4-(6'-(aminomethyl)-2'-pyridyl)thiazole, a derivative with a new primary amine group available for further functionalization.

Cycloaddition: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For instance, it can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net Another important reaction is the cyclization involving the nitrile group as an electrophile. For example, in the synthesis of 2-amino-4H-pyrans, a common strategy involves the intramolecular nucleophilic addition of an enolic oxygen to a nitrile group. researchgate.net This suggests that the nitrile in the target molecule could be a key component in constructing fused or spiro-heterocyclic systems.

Functionalization of the Pyridine Ring (e.g., Substitution, Oxidation)

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. matanginicollege.ac.in This inherent electronic nature, further amplified by the strongly electron-withdrawing 6'-cyano group, dictates its reactivity.

Substitution: Due to its electron-poor character, the pyridine ring in this compound is generally unreactive towards electrophilic aromatic substitution. matanginicollege.ac.in Conversely, it is activated for nucleophilic aromatic substitution (SNAr). The partial positive charges are most pronounced at the 2, 4, and 6 positions of the pyridine ring. matanginicollege.ac.in In this specific molecule, the presence of the thiazole group at the 2'-position and the cyano group at the 6'-position makes the remaining positions (3', 4', 5') potential sites for nucleophilic attack, although this would be less favored than substitution at an activated position bearing a leaving group. If a suitable leaving group were present, SNAr reactions would be highly efficient. nih.gov For instance, the conversion of a related chloropyridine to an aminopyridine is a common synthetic step. nih.gov

Oxidation: Pyridine and its derivatives can be readily oxidized at the nitrogen atom by peracids (e.g., m-CPBA) to form the corresponding Pyridine-N-oxide. matanginicollege.ac.in The oxidation of this compound would produce the N-oxide derivative. This transformation is synthetically useful because the N-oxide group alters the ring's electronic properties, activating it for both electrophilic substitution at the 4'-position and nucleophilic substitution at the 2'- and 6'-positions. matanginicollege.ac.in

Table 2: Reactivity of the Pyridine Ring

| Reaction Type | Reagents/Conditions | Expected Product Feature | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH₂, R-O⁻), requires leaving group | Substitution of leaving group | Electron-deficient ring facilitates attack matanginicollege.ac.innih.gov |

| Oxidation | Peracid (e.g., m-CPBA) | Formation of Pyridine-N-oxide | Available lone pair on nitrogen matanginicollege.ac.in |

| Electrophilic Aromatic Substitution | Harsh conditions (e.g., oleum, high T) | Low yield, substitution at 3' or 5' | Highly deactivated ring matanginicollege.ac.in |

This table summarizes the expected reactivity patterns for the substituted pyridine ring in the target molecule.

Synthesis of Complex Scaffolds via Directed Derivatization

The term "scaffold" in medicinal chemistry refers to a core structure to which various functional groups can be attached to create a library of compounds. dovepress.comresearchgate.net 2-aminothiazole derivatives are recognized as privileged scaffolds for the development of biologically active molecules. nih.govrsc.org The compound this compound is itself a valuable scaffold, offering multiple reaction handles for building more intricate structures.

Directed derivatization allows for the stepwise and controlled modification of the molecule. For example:

Amide Coupling: The 2-amino group can readily undergo acylation with carboxylic acids or acid chlorides to form amides. nih.govnih.gov This is a standard method to append various side chains to the thiazole core.

Multicomponent Reactions: The entire molecule can be used in multicomponent reactions. For instance, the amino group and the nitrile could potentially react with other components to form new heterocyclic rings, a strategy seen in the synthesis of pyran and pyridine derivatives from simpler aminothiazoles. scirp.org

Sequential Functionalization: A synthetic route could involve the initial hydrolysis of the nitrile to a carboxylic acid. This new functional group can then be used in esterification or amidation reactions, while the 2-amino group is temporarily protected. Subsequently, the pyridine ring could be functionalized, for example, via oxidation to the N-oxide followed by nucleophilic substitution.

This multi-faceted reactivity allows chemists to use this compound as a starting point for creating diverse and complex molecular libraries, which is a cornerstone of modern drug discovery. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 6 Cyano 2 Pyridyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

High-Resolution 1D NMR (¹H, ¹³C) for Comprehensive Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure. The spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment.

Amino Protons (-NH₂): A broad singlet, exchangeable with D₂O, would be expected for the two protons of the primary amine group. Its chemical shift can vary depending on the solvent and concentration.

Thiazole (B1198619) Proton (H5): A singlet corresponding to the single proton on the thiazole ring.

Pyridyl Protons: The three aromatic protons on the 6-cyanopyridyl ring would appear as a set of coupled multiplets (likely a triplet and two doublets), characteristic of a trisubstituted pyridine (B92270) ring. The specific coupling patterns and chemical shifts would confirm the substitution pattern.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule.

Thiazole Carbons: Signals for the three carbon atoms of the thiazole ring are expected. The C2 carbon, bonded to the amino group, would appear around 168-170 ppm. The C4 and C5 carbons would have shifts influenced by the attached pyridyl group and the thiazole heteroatoms.

Pyridyl Carbons: Six distinct signals for the carbons of the pyridyl ring are anticipated, with their chemical shifts influenced by the nitrogen heteroatom and the cyano substituent.

Cyano Carbon (-C≡N): A characteristic signal in the range of 115-120 ppm is expected for the nitrile carbon.

Predicted ¹H and ¹³C NMR Data A definitive data table cannot be generated without experimental results. The following table is a prediction based on analogous structures.

| Predicted ¹H Assignment | Predicted Chemical Shift (ppm) | Predicted ¹³C Assignment | Predicted Chemical Shift (ppm) |

| -NH₂ | 7.5 - 7.8 (br s) | C2 (Thiazole) | ~170 |

| H5 (Thiazole) | 7.2 - 7.4 (s) | C4 (Thiazole) | ~150 |

| H3', H4', H5' (Pyridyl) | 7.8 - 8.5 (m) | C5 (Thiazole) | ~110 |

| Pyridyl Carbons | 120 - 155 | ||

| C≡N | ~118 |

2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity, Tautomerism, and Stereochemical Assignments

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the thiazole H5 proton to the C5 carbon and each pyridyl proton to its corresponding carbon atom. nih.gov

The thiazole H5 proton correlating to the C4 and C2 carbons of the thiazole ring and to the C2' carbon of the pyridyl ring.

Protons on the pyridyl ring correlating to the C4 carbon of the thiazole ring, confirming the link between the two heterocyclic systems.

Protons on the pyridyl ring correlating with the cyano carbon.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It would be instrumental in tracing the connectivity of the protons within the pyridyl ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation. For this planar molecule, NOESY could show correlations between the thiazole H5 proton and the H3' proton of the pyridyl ring, providing information about the preferred rotational orientation (conformation) around the C4-C2' single bond.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight and formula of a compound.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would be used. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of the compound. The fragmentation pattern would provide further structural information, likely showing losses of HCN, the cyano group, or cleavage of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition and validation of the molecular formula, C₉H₆N₄S. nih.gov

Molecular Formula and Weight

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆N₄S |

| Monoisotopic Mass | 202.0313 g/mol |

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. chemicalbook.com

Expected Characteristic Absorption Bands:

N-H Stretching: The amino group (-NH₂) would exhibit two (symmetric and asymmetric) medium-to-sharp absorption bands in the region of 3300-3500 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (cyano) group. bldpharm.com

C=N and C=C Stretching: Aromatic ring and heteroaromatic ring stretching vibrations for the thiazole and pyridine rings would appear in the 1450-1620 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Predicted IR Data Table

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Medium, Sharp |

| Pyridyl/Thiazole Rings | C=N, C=C Stretch | 1450 - 1620 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structure and Conformation Analysis

Analysis of Molecular Conformation and Torsion Angles

The key conformational feature of interest in 2-Amino-4-(6'-cyano-2'-pyridyl)thiazole is the rotation around the single bond connecting the thiazole and pyridine rings (C4-C2').

Molecular Conformation: It is expected that the two heterocyclic rings (thiazole and pyridine) would be nearly coplanar to maximize π-system conjugation. However, minor steric hindrance between the thiazole H5 and the pyridyl H3' might cause a slight twist from perfect planarity. nih.gov

Torsion Angles: The dihedral angle (torsion angle) between the planes of the thiazole and pyridine rings would be the primary quantitative measure of this conformation. A value close to 0° or 180° would indicate a high degree of planarity. Analysis of related structures suggests this angle is often small, but rarely exactly zero. nih.gov Intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine or cyano nitrogen atoms, would play a significant role in the crystal packing and could influence the observed solid-state conformation. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs (Hydrogen Bonding, Pi-Stacking)

The molecular structure of this compound is rich in functional groups capable of forming significant intermolecular interactions, which are expected to govern its crystal packing. The primary forces at play would be hydrogen bonding and pi-stacking.

Hydrogen Bonding:

The molecule possesses multiple hydrogen bond donors and acceptors. The exocyclic amino group (-NH₂) is a primary hydrogen bond donor. The nitrogen atoms of the thiazole ring, the pyridine ring, and the cyano group are all potential hydrogen bond acceptors.

Based on studies of similar heterocyclic compounds, a variety of hydrogen bonding motifs can be anticipated. For instance, in the crystal structures of related 2-aminopyrimidine (B69317) derivatives, molecules are often linked by N-H···N hydrogen bonds, forming chains or more complex networks. nih.govnih.gov The amino group can form hydrogen bonds with the nitrogen of the pyridine ring or the thiazole ring of an adjacent molecule. Furthermore, the cyano group is a known hydrogen bond acceptor, capable of participating in N-H···N≡C interactions, as observed in the crystal packing of other cyano-substituted heterocyclic systems. iucr.org

It is also plausible that the two hydrogen atoms of the amino group could engage in bifurcated hydrogen bonds or form dimeric structures through paired N-H···N interactions, a common motif in molecules containing amino-heterocyclic scaffolds. researchgate.net The interplay of these potential hydrogen bonding sites would lead to a complex and stable three-dimensional supramolecular architecture.

Pi-Stacking:

A summary of the expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor/Acceptor/Participant | Expected Role in Crystal Packing |

| Hydrogen Bonding | Amino group (-NH₂) as donor | Formation of chains, dimers, and 3D networks |

| Pyridine nitrogen as acceptor | Key site for intermolecular linkage | |

| Thiazole nitrogen as acceptor | Contributes to hydrogen bonding network | |

| Cyano group nitrogen as acceptor | Further stabilizes the crystal packing | |

| Pi-Stacking | Pyridine ring | Stacking interactions with adjacent aromatic rings |

| Thiazole ring | Contributes to the overall stability of the lattice |

Insights into Tautomeric Forms and Isomeric Mixtures in Solution and Solid State

Tautomerism is a key consideration for 2-aminothiazole (B372263) derivatives. The title compound can exist in at least two tautomeric forms: the amino form and the imino form. This arises from the prototropic shift between the exocyclic amino group and the endocyclic thiazole nitrogen atom.

Amino-Imino Tautomerism:

The equilibrium between the amino and imino forms is a well-established phenomenon in 2-amino substituted nitrogen heterocycles. mdpi.comresearchgate.net

Amino Tautomer: this compound

Imino Tautomer: 2-Imino-4-(6'-cyano-2'-pyridyl)-2,3-dihydrothiazole

In the solid state, one tautomer often predominates. Studies on related 2-aminothiazole and 2-aminopyrimidine systems have shown that the amino form is generally more stable and is the one typically observed in crystal structures. nih.gov However, the presence of the imino tautomer, even in small amounts, cannot be entirely ruled out and could be influenced by the specific crystallization conditions and the intermolecular interactions within the crystal.

Solution-State Equilibrium:

In solution, it is highly probable that an equilibrium exists between the amino and imino tautomers. The position of this equilibrium would be dependent on several factors, including the solvent polarity, pH, and temperature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in studying this equilibrium. For instance, the chemical shifts of the protons and carbons in the thiazole ring and the amino/imino group would be expected to differ significantly between the two tautomers. mdpi.com In some cases, separate signals for both tautomers might be observable, or an averaged signal might be seen if the interconversion is rapid on the NMR timescale.

The existence of different tautomeric and isomeric forms is a critical aspect of the chemistry of this compound, with potential implications for its reactivity and biological activity. Detailed spectroscopic studies, particularly in different solvents, would be necessary to fully elucidate the nature of these equilibria.

The potential tautomeric forms are summarized in the table below.

| Tautomeric Form | Structural Description | Expected Predominance |

| Amino | Aromatic thiazole ring with an exocyclic amino group | Generally favored, especially in the solid state |

| Imino | Dihydrothiazole ring with an exocyclic imino group | May exist in equilibrium, particularly in solution |

Computational and Theoretical Investigations of 2 Amino 4 6 Cyano 2 Pyridyl Thiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. For 2-Amino-4-(6'-cyano-2'-pyridyl)thiazole, DFT calculations offer profound insights into its behavior.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability.

Studies on analogous 2-amino-3-cyanopyridine (B104079) and 2-aminothiazole (B372263) derivatives demonstrate that the HOMO is typically localized on the electron-rich 2-aminothiazole ring, while the LUMO is often centered on the electron-withdrawing cyano-pyridyl portion of the molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic excitation. Quantum chemical analyses of similar structures, such as 2-amino-4,6-diphenylnicotinonitriles, have been used to calculate these energy gaps and other electronic parameters, providing a deeper understanding of their potential reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis is another DFT-based method used to study charge distribution. In related heterocyclic systems, NBO analysis has shown how charge is distributed across the molecule and how this distribution changes in different solvent environments. jocpr.com For this compound, it is expected that the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings, along with the cyano group's nitrogen, would be regions of negative charge, making them potential sites for electrophilic attack or coordination.

Table 1: Representative Theoretical Electronic Properties of Related Cyano-Pyridine Scaffolds Data is illustrative, based on published values for analogous compounds.

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron orbital; indicates electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Energy of the lowest empty electron orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicator of chemical reactivity and stability. mdpi.com |

| Dipole Moment | ~ 5-7 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. nih.gov |

DFT calculations are highly effective in predicting vibrational (FT-IR, Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies of the molecule's normal modes, a theoretical FT-IR spectrum can be generated. This computed spectrum can then be compared with experimental data to confirm the molecular structure.

For instance, in studies of similar compounds like 4,6-diaryl-3-cyano-2(1H)-pyridones, DFT has been used to assign specific vibrational bands. nih.gov Key predicted vibrations for this compound would include the N-H stretching of the amino group, the characteristic C≡N stretching of the cyano group (typically around 2220 cm⁻¹), and various C=N and C=C stretching vibrations within the pyridine and thiazole rings. mdpi.comnih.gov Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, helping to interpret the observed spectra. mdpi.com

DFT can predict the most likely sites for chemical reactions. By mapping the electrostatic potential (ESP) onto the electron density surface, regions susceptible to nucleophilic or electrophilic attack can be visualized. For this compound, the amino group is a primary site for reactions like acylation or condensation. nih.gov The nitrogen atoms in the heterocyclic rings are also potential sites for interaction.

Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energy profiles of reaction pathways. This includes identifying transition states and intermediates, allowing researchers to understand the feasibility and kinetics of a proposed transformation. Studies on the reactivity of the 2-aminothiazole scaffold show its versatility in synthesizing a wide range of derivatives through reactions at the amino group and the thiazole ring. nih.govresearchgate.net

Like many heterocyclic amines, this compound can exist in different tautomeric forms, primarily the amino and imino forms. DFT calculations are crucial for determining the relative stability of these tautomers. By computing the total electronic energy of each optimized structure, the most stable form can be identified.

Studies on the parent 2-aminothiazole have shown that the amino tautomer is generally the more stable configuration. researchgate.net The presence of solvent can influence this equilibrium. DFT calculations using solvent models (like the Polarizable Continuum Model, PCM) have been used for related heterocycles to show that polar solvents can stabilize more polar tautomers. jocpr.comjocpr.com It is highly probable that for this compound, the amino form is the predominant tautomer in both the gas phase and solution, a finding that is critical for understanding its interactions with biological targets. researchgate.net

Molecular Modeling and Docking Studies (Mechanistic Biochemical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how potential drug candidates interact with biological targets like enzymes and receptors.

The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. nih.govnih.gov Docking studies on various 2-aminothiazole derivatives have revealed common binding patterns.

The 2-amino group and the thiazole ring nitrogen frequently act as hydrogen bond donors and acceptors, respectively, often forming key interactions within the hinge region of kinase ATP-binding sites. acs.org For example, molecular docking of 2-amino-4-aryl thiazole derivatives into the active site of 5-lipoxygenase (5-LOX) suggested a competitive inhibition mechanism. rsc.org Similarly, derivatives have been docked into the colchicine (B1669291) binding site of tubulin and the active sites of cyclin-dependent kinases (CDKs), demonstrating the scaffold's versatility. acs.orgnih.gov

For this compound, docking studies would likely show the 2-amino group forming a hydrogen bond with a backbone carbonyl of a target protein. The pyridyl and thiazole nitrogens could act as additional hydrogen bond acceptors, while the planar ring system could engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine in an active site. acs.org The cyano group could also participate in dipole-dipole or hydrogen bonding interactions, further anchoring the molecule.

Table 2: Potential Biochemical Targets for this compound Based on Analog Studies

| Target Class | Specific Example(s) | Key Interactions Observed in Analogs |

| Protein Kinases | Cyclin-Dependent Kinases (CDK4/6), Sirtuins | Hydrogen bonding with hinge region residues. nih.govacs.org |

| Lipoxygenases | 5-Lipoxygenase (5-LOX) | Competitive binding in the active site. rsc.org |

| Cytoskeletal Proteins | Tubulin | Interaction with the colchicine binding site. nih.gov |

| G-Protein Coupled Receptors | Adenosine Receptors (A1, A2A) | Interactions with key residues in the binding pocket. nih.gov |

Elucidation of Molecular Recognition Principles and Structure-Binding Relationships (SBR)

There is no specific literature available that details the molecular recognition principles or establishes clear structure-binding relationships for this compound with any particular biological target. While general studies on other 2-aminothiazole derivatives exist, such as those on renin inhibitors nih.gov and 5-LOX inhibitors rsc.org, these findings are not directly transferable to the unique cyano-pyridyl substituted thiazole . Establishing SBR requires extensive experimental and computational work, including the synthesis and biological evaluation of a series of analogues, followed by computational modeling to correlate structural changes with activity, which has not been reported for this compound.

Molecular Dynamics (MD) Simulations

Similarly, a search for molecular dynamics (MD) simulation studies specifically investigating this compound yielded no results.

No studies were found that have performed MD simulations to analyze the conformational dynamics and flexibility of this compound in various solvent environments. Such studies are crucial for understanding the molecule's behavior in a biological context and its ability to adopt specific conformations required for binding to a target.

In the absence of a known biological target for this compound and any reported ligand-target complex structures, there are no MD simulation studies on its complex stability and interaction dynamics. While MD simulations have been employed for other thiazole derivatives to study their interactions with targets like cyclin-dependent kinases nih.gov, this level of investigation has not been applied to the specific compound of interest.

2 Amino 4 6 Cyano 2 Pyridyl Thiazole As a Chemical Building Block for Novel Heterocycles

Construction of Fused Ring Systems and Polyheterocyclic Compounds

The inherent reactivity of the 2-aminothiazole (B372263) core, possessing an exocyclic amino group and an endocyclic nitrogen atom in a 1,3-relationship, makes it an ideal precursor for the synthesis of fused heterocyclic systems. This reactivity is frequently exploited to construct bicyclic and polyheterocyclic compounds, most notably thiazolopyrimidines, through cyclocondensation reactions.

The general strategy involves reacting the 2-amino group with bifunctional electrophiles. For instance, condensation with α,β-unsaturated ketones or esters can lead to the formation of a fused pyrimidine (B1678525) ring. The reaction typically proceeds via an initial Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and subsequent aromatization to yield the thiazolopyrimidine core.

Similarly, reagents like diketones, β-ketoesters, or malonic acid derivatives can be employed to build the fused pyrimidine ring. The reaction with a β-ketoester, for example, would involve an initial acylation or condensation at the 2-amino group, followed by cyclization onto the thiazole (B1198619) ring nitrogen. The presence of the 6'-cyano-2'-pyridyl substituent at the 4-position of the thiazole ring offers further opportunities for complex cyclizations, although its direct participation is less common than the reactions involving the aminothiazole moiety itself.

These synthetic routes provide access to a diverse range of substituted thiazolopyrimidines and related polyheterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Table 1: Examples of Reagents for Fused-Ring Synthesis with 2-Aminothiazoles

| Reagent Class | Specific Example | Resulting Fused System |

| β-Ketoesters | Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidin-one |

| α,β-Unsaturated Ketones | Chalcones | Tetrahydrothiazolo[3,2-a]pyrimidine |

| Dicarbonyl Compounds | Acetylacetone | Dihydropyrimidothiazole |

| Halo-Acids/Esters | Chloroacetic acid | Thiazolo[3,2-a]imidazolone |

Application as a Scaffold for Combinatorial Chemistry Libraries (Focused on Chemical Diversity and Methodological Development)

The 2-Amino-4-(6'-cyano-2'-pyridyl)thiazole scaffold is well-suited for the generation of combinatorial chemistry libraries due to the predictable and high-yielding reactivity of its 2-amino group. This functional group serves as a key handle for introducing molecular diversity, allowing for the systematic exploration of the chemical space around the core structure.

The development of focused libraries around this scaffold enables the rapid synthesis of hundreds or thousands of related compounds. These libraries are instrumental in screening for new compounds with desired properties. The primary site for derivatization is the exocyclic amino group, which can undergo a variety of chemical transformations.

Key Derivatization Strategies:

Acylation: The reaction of the amino group with a diverse set of carboxylic acids, acid chlorides, or anhydrides is a straightforward and widely used method to generate a library of amides. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are often employed for reactions with carboxylic acids. researchgate.netijcce.ac.ir

Sulfonylation: Reaction with various sulfonyl chlorides yields a library of sulfonamides, introducing different steric and electronic properties.

Urea and Thiourea (B124793) Formation: Treatment with a panel of isocyanates or isothiocyanates provides access to libraries of ureas and thioureas, respectively. researchgate.net These reactions are typically high-yielding and proceed under mild conditions.

Reductive Amination: The amino group can be reacted with a library of aldehydes or ketones under reductive conditions to produce a range of secondary amines.

Multi-component Reactions (MCRs): The scaffold can be used as the amine component in various MCRs, such as the Ugi or Biginelli reactions, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.net

These methodologies allow for the creation of large, diverse libraries of molecules based on the this compound core, facilitating high-throughput screening and structure-activity relationship (SAR) studies.

Table 2: Methodological Approaches for Generating Chemical Diversity

| Reaction Type | Reagent Class | Resulting Functional Group | Key Advantage |

| Acylation | Carboxylic Acids / Acid Chlorides | Amide | Robust reaction, vast commercial availability of reagents. |

| Urea/Thiourea Formation | Isocyanates / Isothiocyanates | Urea / Thiourea | High efficiency, introduces hydrogen bond donors/acceptors. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduces a key pharmacophoric group with diverse substituents. |

| Multi-Component Reaction | Aldehydes, Isocyanides, etc. | Complex Adducts | Rapid increase in molecular complexity and diversity in one step. |

Development of Specific Molecular Probes for Chemical Biology Studies (Non-Therapeutic Applications)

Beyond its use in drug discovery, the this compound structure possesses features that make it an attractive scaffold for the development of molecular probes for chemical biology. These probes are tools designed to study biological processes in a non-therapeutic context, for example, as fluorescent sensors or imaging agents.

The core of this potential lies in the conjugated π-system formed by the pyridine (B92270) and thiazole rings. Such heterocyclic systems are common components of organic fluorophores. chim.it Thiazole derivatives, most famously Thiazole Orange (TO), are known to exhibit significant changes in their fluorescence properties upon binding to biomolecules like nucleic acids. nih.govnih.gov These "light-up" probes are particularly valuable because they have low fluorescence when free in solution but become brightly fluorescent upon binding to their target, minimizing background signal. nih.gov

The this compound scaffold could be elaborated to create novel probes with specific targeting capabilities. The 2-amino group provides a convenient attachment point for tethering other molecules, such as peptides, oligonucleotides, or other small molecules, to direct the probe to a specific cellular location or biomolecule. The cyano group on the pyridine ring can also influence the photophysical properties of the molecule, potentially enhancing its quantum yield or shifting its emission wavelength.

For instance, by attaching a peptide nucleic acid (PNA) sequence to the amino group, a probe could be designed to "light up" in the presence of a specific complementary DNA or RNA sequence, enabling the detection of specific genetic material in a homogeneous solution. nih.gov Similarly, derivatization could create probes that selectively bind to and report on the presence of specific proteins or enzymatic activities within a cell. The development of such tools based on this scaffold could provide valuable insights into complex biological systems.

Table 3: Potential Applications in Chemical Biology

| Probe Type | Design Principle | Potential Target |

| Fluorescent Nucleic Acid Probe | Conjugation to a targeting moiety (e.g., PNA). Fluorescence increases upon binding. | Specific DNA/RNA sequences, G-quadruplexes. nih.gov |

| Enzyme Activity Sensor | Incorporation of an enzyme-cleavable linker that modulates fluorescence. | Proteases, phosphatases. |

| Ion Sensor | Design of a chelating cavity that alters photophysical properties upon ion binding. | Biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺). |

| Cellular Imaging Agent | Modification to enhance cell permeability and target specific organelles. | Mitochondria, nucleus. |

Future Prospects and Advanced Research Themes for 2 Amino 4 6 Cyano 2 Pyridyl Thiazole Chemistry

Innovations in Synthetic Methodologies and Reaction Discovery

The synthesis and subsequent derivatization of 2-Amino-4-(6'-cyano-2'-pyridyl)thiazole are foundational to its exploration. While classical methods provide a starting point, modern synthetic innovations can offer improved efficiency, sustainability, and access to novel derivatives.

Prospective Synthetic Routes: The most established route for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole (B1198619) synthesis. researchgate.net For the target molecule, this would involve the cyclocondensation of thiourea (B124793) with the α-haloketone precursor, 2-bromoacetyl-6-cyanopyridine . The synthesis of the key intermediate, 2-acetyl-6-cyanopyridine , has been documented, starting from pyridine-1-oxide. google.com Subsequent bromination, likely using agents like pyridinium (B92312) tribromide to avoid handling liquid bromine, would yield the necessary α-haloketone. google.com

Innovations in Synthesis: Future research should focus on optimizing this synthesis. Advanced methodologies reported for analogous thiazoles could be applied, including:

Heterogeneous Catalysis: The use of reusable catalysts like copper silicate (B1173343) has been shown to produce 4-substituted 2-aminothiazoles in excellent yields with short reaction times and simple workup procedures. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is a well-documented technique for accelerating the Hantzsch reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. nih.gov

One-Pot Procedures: Multi-component, one-pot reactions that combine starting materials like an aldehyde, a ketone, and a nitrogen/sulfur source directly into the final thiazole ring can improve atom economy and reduce waste. nih.govresearchgate.net Exploring a one-pot synthesis starting from 2-acetyl-6-cyanopyridine, thiourea, and an oxidizing agent could be a fruitful direction.

Reaction Discovery: The synthesized This compound is a versatile platform for discovering new reactions and molecules. The 2-amino group is a key handle for derivatization. Future work should explore:

Acylation and Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, and carboxylic acids can produce a library of amide and sulfonamide derivatives, a common strategy to modulate biological activity. researchgate.netmdpi.com

Schiff Base Formation: Condensation with a wide range of aldehydes and ketones would yield Schiff base derivatives, which are themselves important for developing novel ligands and biologically active compounds.

Isothiocyanate and Isocyanate Addition: The reaction of the amino group with isothiocyanates or isocyanates can generate thiazolyl-thiourea and thiazolyl-urea derivatives, respectively, which are classes of compounds known for their diverse pharmacological profiles. mdpi.com

In-depth Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of This compound is critical for controlling reaction outcomes and designing rational synthetic pathways.

Hantzsch Synthesis Mechanism: While the general mechanism of the Hantzsch synthesis is understood to involve initial condensation followed by cyclization and dehydration, the specific influence of the 6'-cyano-2'-pyridyl substituent warrants detailed investigation. nih.govyoutube.com The strong electron-withdrawing nature of the cyano group is expected to significantly impact the reactivity of the precursor ketone and the stability of reaction intermediates. Future research could employ a combination of kinetic studies and computational modeling to:

Elucidate the precise pathway and identify the rate-determining step.

Understand how the electronic properties of the cyanopyridyl group affect the nucleophilicity of the enol/enolate intermediate and the subsequent cyclization step.

Investigate potential side reactions and optimize conditions to maximize the yield of the desired product.

Mechanism of Subsequent Reactions: The reactivity of the final molecule in further transformations, such as electrophilic aromatic substitution on the thiazole ring, is another area for mechanistic study. The electron density of the C5 position of the thiazole ring will be modulated by the interplay between the electron-donating amino group and the electron-withdrawing pyridyl group. Understanding this electronic balance is key to predicting the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation.

Exploration of Advanced Physicochemical Properties through Theoretical Methods

Theoretical and computational chemistry offer powerful tools to predict and understand the molecular properties of This compound before engaging in extensive and costly experimental work. nih.gov

Conformational and Electronic Analysis: The rotational barrier between the thiazole and pyridine (B92270) rings will define the molecule's preferred three-dimensional shape, which is crucial for its interaction with biological targets or its packing in a solid-state material.

Density Functional Theory (DFT): DFT calculations should be employed to determine the stable conformers, predict the molecular geometry, and calculate key electronic properties. mdpi.com This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions to understand the molecule's electronic behavior and reactivity. mdpi.com The calculated HOMO-LUMO energy gap can provide insights into its potential optical and electronic properties.

Spectroscopic Correlation: Theoretical calculations of vibrational frequencies (IR, Raman) and NMR chemical shifts can be correlated with experimental data to confirm the structure and provide a deeper understanding of the molecule's electronic environment. researchgate.net

Predicting Functional Properties: The unique structure of the molecule, featuring multiple nitrogen heteroatoms and a cyano group, suggests its potential as a multidentate ligand in coordination chemistry.

Theoretical modeling can predict its binding affinity and coordination modes with various metal ions.

Molecular docking studies, a common tool in drug design, can be used to screen for potential biological targets by predicting how the molecule might bind to the active sites of proteins like kinases or enzymes. mdpi.comnih.gov

Design of Next-Generation Molecular Scaffolds for Fundamental Chemical Exploration

This compound is not just a target molecule but a versatile building block for the design of more complex and functionally diverse molecular scaffolds.

Fused Heterocyclic Systems: The bifunctional nature of the 2-aminothiazole moiety is ideal for constructing fused ring systems, which are prevalent in pharmacologically active compounds. Future research should explore reactions that engage both the amino group and the N3 nitrogen of the thiazole ring to build scaffolds such as:

Imidazo[2,1-b]thiazoles: These can be synthesized by reacting the aminothiazole with α-haloketones.

Pyrido[2,3-d]pyrimidines and Pyrano[2,3-d]thiazoles: These can be accessed through multicomponent reactions involving the aminothiazole core, an aldehyde, and an active methylene (B1212753) compound like malononitrile. nih.gov

Leveraging the Cyano Group: The cyano group on the pyridine ring is a valuable functional handle for elaboration. It can be:

Hydrolyzed to a carboxylic acid, creating a new point for amide or ester linkages.

Reduced to an aminomethyl group, providing a flexible linker.

Converted into a tetrazole ring via reaction with sodium azide, a common transformation that can significantly alter biological activity.

Multi-component Reaction Platforms: The 2-aminothiazole core is an excellent substrate for multi-component reactions (MCRs), which allow for the rapid assembly of molecular complexity from simple starting materials. Designing novel MCRs that incorporate This compound could lead to the discovery of entirely new classes of compounds with unique structures and properties.

Q & A

Q. Why do some studies report conflicting inhibition efficiencies for structurally similar derivatives?

- Analysis : Substituent electronic effects (e.g., electron-withdrawing cyano vs. electron-donating methoxy) alter adsorption strength. Contradictions may arise from differing experimental protocols (e.g., pre-exposure time, acid concentration). Standardizing test conditions (e.g., ASTM G31-72) reduces variability .

Q. How do solvent polarity and reaction time influence byproduct formation in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.